N,N-Diethyl-O-nitroaniline
Overview
Description
N,N-Diethyl-O-nitroaniline is an organic compound with the molecular formula C10H14N2O2. It features a nitro group and an aniline ring, with two ethyl groups attached to the nitrogen atom. This compound is recognized for its unique properties and diverse applications in both research and industrial contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-O-nitroaniline can be synthesized through various methods. One common approach involves the nitration of N,N-diethylaniline. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group into the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-O-nitroaniline undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas, sodium borohydride, and iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents are often used.
Major Products Formed
Reduction: The primary product is N,N-diethyl-2-aminobenzene.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
N,N-Diethyl-O-nitroaniline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Biology: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for developing new drugs is ongoing.
Industry: It is employed in the production of specialty dyes used in textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-O-nitroaniline involves its participation in nucleophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack, facilitating the replacement of the nitro group by other functional groups .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylaniline: Lacks the nitro group, making it less reactive in nucleophilic aromatic substitution reactions.
2-Nitroaniline: Lacks the ethyl groups, resulting in different solubility and stability properties.
Uniqueness
N,N-Diethyl-O-nitroaniline is unique due to the presence of both the nitro group and the ethyl groups, which enhance its solubility and stability. This combination of functional groups makes it a valuable building block in synthetic chemistry and a versatile intermediate in various chemical reactions .
Properties
IUPAC Name |
N,N-diethyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-11(4-2)9-7-5-6-8-10(9)12(13)14/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBRUAQVAPTGHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944811 | |
Record name | N,N-Diethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-17-3 | |
Record name | N,N-Diethyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2216-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC9840 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diethyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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